molecular formula C14H21N3 B1521847 2,6-Bis(pyrrolidin-1-yl)aniline CAS No. 1172626-83-3

2,6-Bis(pyrrolidin-1-yl)aniline

Cat. No. B1521847
CAS RN: 1172626-83-3
M. Wt: 231.34 g/mol
InChI Key: LEYUOSZXXOFUDI-UHFFFAOYSA-N
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Description

2,6-Bis(pyrrolidin-1-yl)aniline, commonly referred to as 2,6-BPA, is an organic compound with the molecular formula C11H19N3. It is a derivative of aniline and is used in a variety of scientific research applications. Its structure consists of two pyrrolidine units connected to an aniline unit. 2,6-BPA is a colorless solid with a melting point of 113-115 °C and a boiling point of 188-190 °C. It is soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 2,6-Bis(pyrrolidin-1-yl)aniline, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacokinetic properties of pharmaceuticals . The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of drug molecules. This can lead to the development of novel biologically active compounds with selective target activity.

Anticonvulsant Agents

Compounds featuring the pyrrolidine ring have shown promising results as anticonvulsants . The structural features of 2,6-Bis(pyrrolidin-1-yl)aniline could be leveraged to synthesize new derivatives with potential efficacy in treating seizure disorders. The modification of this scaffold could lead to compounds with better efficacy and fewer side effects compared to current medications.

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring is a significant feature that can influence the biological profile of drug candidates . 2,6-Bis(pyrrolidin-1-yl)aniline can serve as a starting material for the synthesis of enantiomerically pure compounds, which is crucial for the creation of drugs with specific desired effects and minimal adverse reactions.

3D Molecular Coverage

The non-planarity of the pyrrolidine ring allows for increased three-dimensional coverage in molecular design . This characteristic, known as “pseudorotation,” is beneficial for the development of molecules that can interact more effectively with biological targets, potentially leading to drugs with improved efficacy.

Modulation of Physicochemical Properties

Incorporating the pyrrolidine moiety into drug molecules can alter their physicochemical properties, such as solubility and permeability . This can be particularly useful in optimizing the ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of drug candidates, leading to compounds with better bioavailability and reduced toxicity.

Scaffold for Structural Diversity

The pyrrolidine scaffold is conducive to generating structural diversity in drug molecules . By functionalizing the 2,6-Bis(pyrrolidin-1-yl)aniline structure, researchers can create a wide array of derivatives, each with the potential for unique biological activity. This diversity is essential for the discovery of new therapeutic agents.

Enantioselective Binding

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological activities due to the varying binding modes to enantioselective proteins . This feature can be exploited in the design of 2,6-Bis(pyrrolidin-1-yl)aniline derivatives to create drugs that are highly selective for certain biological targets.

properties

IUPAC Name

2,6-dipyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c15-14-12(16-8-1-2-9-16)6-5-7-13(14)17-10-3-4-11-17/h5-7H,1-4,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYUOSZXXOFUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)N3CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(pyrrolidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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